3-Amino-5-ethoxyisoxazole

Description

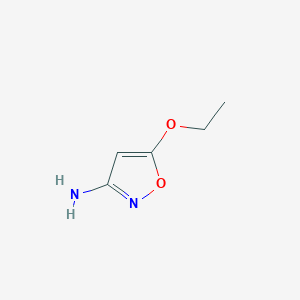

Structure

3D Structure

Propriétés

IUPAC Name |

5-ethoxy-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-2-8-5-3-4(6)7-9-5/h3H,2H2,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHICMKLBYCHIIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40614246 | |

| Record name | 5-Ethoxy-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32326-26-4 | |

| Record name | 5-Ethoxy-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-5-ethoxyisoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 3-amino-5-ethoxyisoxazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail the core synthetic strategy, encompassing the preparation of key intermediates and their subsequent transformation into the target molecule. Experimental protocols, quantitative data, and process visualizations are provided to facilitate a comprehensive understanding of the synthetic routes.

Core Synthesis Strategy: A Two-Step Approach

The most prominent and logical synthetic route to 3-amino-5-ethoxyisoxazole is a two-step process. This pathway begins with the formation of a key intermediate, ethyl 2-cyano-3-ethoxyacrylate, followed by a cyclocondensation reaction with hydroxylamine to construct the desired isoxazole ring.

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate

The initial step involves the reaction of ethyl cyanoacetate with triethyl orthoformate . This reaction is typically catalyzed by an acid, such as acetic anhydride, and proceeds via a condensation mechanism to yield ethyl 2-cyano-3-ethoxyacrylate. This intermediate is a crucial building block, providing the necessary carbon framework and functional groups for the subsequent cyclization.

Step 2: Cyclocondensation with Hydroxylamine

The second step is the pivotal ring-forming reaction. Ethyl 2-cyano-3-ethoxyacrylate is reacted with hydroxylamine , typically in the form of hydroxylamine hydrochloride, in the presence of a base. The base, such as sodium ethoxide or potassium carbonate, deprotonates the hydroxylamine, which then acts as a nucleophile. The reaction proceeds through a series of addition and elimination steps, culminating in the formation of the 3-amino-5-ethoxyisoxazole ring. The regioselectivity of this reaction, favoring the 3-amino isomer, is influenced by the reaction conditions, including pH and temperature.[1]

Visualizing the Synthesis Pathway

The logical flow of the primary synthesis pathway for 3-amino-5-ethoxyisoxazole is depicted in the following diagram:

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate (Intermediate)

This protocol is based on the established synthesis of similar α,β-unsaturated cyanoacetates.

Materials:

-

Ethyl cyanoacetate

-

Triethyl orthoformate

-

Acetic anhydride (catalyst)

-

Ethanol (solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a distillation apparatus, combine ethyl cyanoacetate (1.0 eq) and triethyl orthoformate (1.2 eq).

-

Add a catalytic amount of acetic anhydride (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux (approximately 120-140 °C). Ethanol will begin to distill off as the reaction proceeds.

-

Continue heating until the theoretical amount of ethanol has been collected, indicating the completion of the reaction.

-

Allow the mixture to cool to room temperature.

-

The crude product can be purified by vacuum distillation to yield pure ethyl 2-cyano-3-ethoxyacrylate.

Protocol 2: Synthesis of 3-Amino-5-alkyisoxazoles (General Procedure)

This general procedure for the synthesis of 3-amino-5-alkylisoxazoles from β-keto nitriles can be adapted for the ethoxy analog.[1]

Materials:

-

β-Keto nitrile (or in this case, ethyl 2-cyano-3-ethoxyacrylate)

-

Hydroxylamine hydrochloride

-

Base (e.g., potassium carbonate or sodium hydroxide)

-

Solvent (e.g., water, ethanol, or a mixture)

Procedure:

-

In a reaction vessel, dissolve hydroxylamine hydrochloride (1.2-1.5 eq) in the chosen solvent.

-

Add the base portion-wise to the hydroxylamine solution to generate free hydroxylamine. The pH of the solution should be carefully monitored and maintained within a range of 7-8 to favor the formation of the 3-amino isomer.[1]

-

Add the ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) to the reaction mixture.

-

The reaction is typically stirred at a controlled temperature, for instance, at or below 45°C, for several hours until completion, which can be monitored by techniques like TLC or LC-MS.[1]

-

Upon completion, the reaction mixture is worked up. This may involve neutralization with acid, extraction with an organic solvent (e.g., ethyl acetate), and washing of the organic layer with brine.

-

The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 3-amino-5-ethoxyisoxazole.

Quantitative Data Summary

The following table summarizes typical reaction parameters and yields for the synthesis of analogous 3-aminoisoxazoles, which can serve as a benchmark for the synthesis of the 5-ethoxy derivative.

| Parameter | Step 1: Intermediate Synthesis (Typical) | Step 2: Cyclocondensation (Analogous)[1] |

| Reactant Ratio | Ethyl cyanoacetate : Triethyl orthoformate (1 : 1.2) | β-Keto nitrile : Hydroxylamine HCl (1 : 1.2-1.5) |

| Catalyst/Base | Acetic anhydride | Potassium Carbonate / Sodium Hydroxide |

| Solvent | None or high-boiling inert solvent | Water, Ethanol |

| Temperature | 120-140 °C | ≤ 45 °C |

| Reaction Time | 2-6 hours | 4-24 hours |

| Yield | 70-90% | 60-90% |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of 3-amino-5-ethoxyisoxazole.

Conclusion

The synthesis of 3-amino-5-ethoxyisoxazole is a feasible process for researchers and drug development professionals. The two-step pathway, involving the formation of an ethoxy-substituted cyanoacrylate intermediate followed by cyclocondensation with hydroxylamine, presents a logical and adaptable route. While a specific, detailed protocol for the title compound is not widely published, the provided methodologies for analogous compounds offer a strong foundation for its successful synthesis. Careful control of reaction parameters, particularly pH and temperature during the cyclization step, is crucial for achieving high yields and regioselectivity. The data and visualizations presented in this guide are intended to provide a thorough understanding of the synthetic landscape for this important heterocyclic scaffold.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-5-ethoxyisoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the known physicochemical properties of 3-Amino-5-ethoxyisoxazole (CAS No: 32326-26-4), a heterocyclic amine of interest in medicinal chemistry and synthetic applications. Due to the limited availability of specific experimental data for this compound, this document also includes comparative data from the closely related analogue, 3-Amino-5-methylisoxazole, to provide researchers with a valuable point of reference. The guide outlines generalized experimental protocols for synthesis and characterization and includes a workflow visualization to aid in laboratory applications.

Core Physicochemical Properties of 3-Amino-5-ethoxyisoxazole

Direct experimental data for 3-Amino-5-ethoxyisoxazole is sparse in publicly available literature. The following table summarizes the core identification and molecular properties that have been established.

| Property | Data | Source |

| IUPAC Name | 5-Ethoxy-1,2-oxazol-3-amine | |

| CAS Number | 32326-26-4 | [1] |

| Molecular Formula | C₅H₈N₂O₂ | [1] |

| Molecular Weight | 128.13 g/mol | [1] |

| Canonical SMILES | CCOС1=CC(=NO1)N |

Comparative Data: 3-Amino-5-methylisoxazole

To provide a predictive context for the properties of 3-Amino-5-ethoxyisoxazole, this section presents data for the well-characterized and structurally similar compound, 3-Amino-5-methylisoxazole (CAS: 1072-67-9). Researchers can use this data as a baseline for estimating the properties of the ethoxy derivative.

| Property | Data | Source |

| Molecular Formula | C₄H₆N₂O | [2][3][4] |

| Molecular Weight | 98.10 g/mol | [2][4] |

| Physical Appearance | White to faint yellow or brown crystalline powder, crystals, or chunks. | [3][4][5] |

| Melting Point | 59-61 °C | [4][5][6] |

| Boiling Point | 183.6°C (Estimated) | [5][7] |

| pKa | 2.40 ± 0.10 (Predicted) | [7] |

| Solubility | DMSO: 55 mg/mLIn Vivo Formulation: 5 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | [8] |

| Storage Temperature | 2-8°C | [5][7] |

Experimental Protocols

General Synthesis of 3-Amino-5-alkoxyisoxazoles

The synthesis of 3-amino-5-alkoxyisoxazoles can be achieved through the cyclization of a β-ketonitrile precursor with hydroxylamine. The regioselectivity of the reaction is a critical factor and is often controlled by pH and temperature.[9][10]

Objective: To synthesize 3-Amino-5-ethoxyisoxazole from ethyl 3-cyano-3-oxopropanoate.

Materials:

-

Ethyl 3-cyano-3-oxopropanoate (or other suitable β-ketonitrile)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

A suitable base (e.g., Potassium Carbonate, Sodium Hydroxide)

-

Solvent (e.g., Water, Ethanol, Toluene)

-

Acid for workup (e.g., Hydrochloric Acid)

-

Organic solvent for extraction (e.g., Ethyl Acetate)

Protocol:

-

Preparation of Hydroxylamine Solution: Dissolve hydroxylamine hydrochloride and a base (e.g., potassium carbonate) in water or an appropriate solvent system. Stir at room temperature for approximately 20-30 minutes.[11]

-

Reaction Initiation: Add the β-ketonitrile precursor (e.g., ethyl 3-cyano-3-oxopropanoate) to the hydroxylamine solution.

-

Control of Regioselectivity: To favor the formation of the 3-amino isomer, maintain the reaction pH between 7 and 8 and the temperature at or below 45°C.[9] These conditions favor the reaction of hydroxylamine with the nitrile group.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Acid-Mediated Cyclization: Upon completion of the initial reaction, carefully add acid (e.g., concentrated HCl) to adjust the pH to acidic conditions (pH 1-2) to facilitate the cyclization step.[11][12]

-

Extraction and Purification: After cyclization, neutralize the solution and extract the product using an organic solvent like ethyl acetate. The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Final Purification: The crude product can be further purified using techniques such as column chromatography or recrystallization to yield pure 3-Amino-5-ethoxyisoxazole.

Characterization Protocol: Melting Point Determination

Objective: To determine the melting point of the synthesized 3-Amino-5-ethoxyisoxazole.

Materials:

-

Purified crystalline sample of 3-Amino-5-ethoxyisoxazole

-

Capillary tubes

-

Melting point apparatus

Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Loading: Pack a small amount of the sample into a capillary tube to a depth of 2-3 mm.

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (based on analogues like 3-amino-5-methylisoxazole). Then, reduce the heating rate to 1-2°C per minute to allow for accurate observation.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Visualized Workflows and Pathways

As 3-Amino-5-ethoxyisoxazole is primarily a synthetic building block, a specific signaling pathway is not applicable. Instead, the following diagram illustrates a general workflow for its synthesis and subsequent characterization, a critical process for any drug development professional.

Caption: General workflow for synthesis and characterization of 3-Amino-5-ethoxyisoxazole.

Biological Context and Potential Applications

While direct biological activity data for 3-Amino-5-ethoxyisoxazole is limited, the isoxazole scaffold is a key pharmacophore in medicinal chemistry.[13] The related compound, 3-Amino-5-methylisoxazole, is a known intermediate in the synthesis of sulfamethoxazole, a broad-spectrum antibiotic.[5][7][8] This suggests that 3-Amino-5-ethoxyisoxazole could serve as a valuable building block for developing novel therapeutic agents, potentially in areas such as antibacterial, anti-inflammatory, or anticancer research.[13][14] Its utility as a precursor allows for structural modifications to explore new chemical space and develop compounds with tailored pharmacological profiles.[3]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-Amino-5-methylisoxazole, ≥97% 1072-67-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 5. 3-Amino-5-methylisoxazole CAS#: 1072-67-9 [m.chemicalbook.com]

- 6. 3-Amino-5-methylisoxazole = 97 1072-67-9 [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. 3-Amino-5-methylisoxazole | TargetMol [targetmol.com]

- 9. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]

- 10. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles - OAK Open Access Archive [oak.novartis.com]

- 11. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]

- 12. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

3-Amino-5-ethoxyisoxazole CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-ethoxyisoxazole is a heterocyclic organic compound belonging to the isoxazole family. Isoxazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. While specific research on 3-Amino-5-ethoxyisoxazole is limited in publicly available literature, this guide provides a comprehensive overview of its fundamental properties, probable synthetic routes based on related compounds, and potential areas of application. Much of the detailed experimental data and biological context is drawn from studies on the closely related and more extensively researched 3-amino-5-alkylisoxazoles.

Core Compound Details

The fundamental properties of 3-Amino-5-ethoxyisoxazole are summarized below.

| Property | Value | Reference |

| CAS Number | 32326-26-4 | |

| Molecular Formula | C₅H₈N₂O₂ | |

| Molecular Weight | 128.13 g/mol | |

| Chemical Structure |

| |

| Synonyms | 5-Ethoxy-3-isoxazolamine, 5-Ethoxyisoxazol-3-amine |

Synthesis and Experimental Protocols

General Synthetic Approach for 3-Amino-5-alkoxyisoxazoles

A plausible synthetic route for 3-Amino-5-ethoxyisoxazole would start from ethyl 3-ethoxy-3-oxopropanoate, which can be converted to the corresponding β-ketonitrile. The subsequent reaction with hydroxylamine under controlled pH would yield the desired product.

A reliable procedure for accessing a wide range of 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles has been developed where reaction temperature and pH were identified as key factors in determining the regioselectivity.[1] Specifically, for the synthesis of 3-amino isoxazoles, the reaction of the nitrile with hydroxylamine is favored at a pH between 7 and 8 and at a temperature of ≤45 °C, followed by acid-mediated cyclization.[1]

Logical Workflow for Regioselective Synthesis

The following diagram illustrates the decision-making process for the regioselective synthesis of aminoisoxazoles based on reaction conditions.

Caption: Factors influencing regioselectivity in aminoisoxazole synthesis.

Potential Biological Activity and Applications

While no specific biological activities have been reported for 3-Amino-5-ethoxyisoxazole, the 3-aminoisoxazole scaffold is present in numerous bioactive molecules. These derivatives have shown a wide range of pharmacological effects, suggesting potential areas of investigation for the title compound.

| Biological Activity of 3-Aminoisoxazole Derivatives | Potential Applications |

| Antimicrobial | Development of new antibiotics and antifungals. |

| Anti-inflammatory | Treatment of inflammatory diseases. |

| Anticancer | As intermediates in the synthesis of novel chemotherapeutic agents.[2] |

| Neurological Disorders | As building blocks for drugs targeting the central nervous system. |

The 3-aminoisoxazole moiety is a key structural component in various pharmaceutical compounds and serves as a versatile building block in medicinal chemistry.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, MS) for 3-Amino-5-ethoxyisoxazole is not available in the reviewed literature. For reference, the spectroscopic data for the closely related 3-Amino-5-methylisoxazole is presented below.

| Spectroscopic Data for 3-Amino-5-methylisoxazole | |

| ¹H NMR (CDCl₃) | δ 5.51 (s, 1H), 4.15 (br s, 2H), 2.31 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ 171.1, 163.5, 90.1, 12.2 |

| Mass Spectrum (m/z) | 98.1 (M+) |

Conclusion

3-Amino-5-ethoxyisoxazole is a chemical compound with potential for applications in drug discovery and development, largely inferred from the activities of related 3-aminoisoxazole derivatives. The lack of specific data for this ethoxy derivative highlights an opportunity for further research into its synthesis, characterization, and biological evaluation. The synthetic strategies outlined, based on established methods for analogous compounds, provide a solid foundation for future laboratory work. Researchers are encouraged to explore the properties of this compound to unlock its potential therapeutic value.

References

Spectroscopic and Analytical Profile of 3-Amino-5-ethoxyisoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for specific, experimentally-derived spectroscopic data (NMR, IR, Mass Spectrometry) for 3-Amino-5-ethoxyisoxazole did not yield direct results in the available scientific literature and chemical databases. Therefore, this document serves as a comprehensive technical guide presenting predicted data based on the analysis of closely related isoxazole derivatives and established spectroscopic principles. The experimental protocols provided are generalized to guide researchers in the analytical characterization of similar compounds.

The structural elucidation of novel chemical entities is foundational in drug discovery and development. Isoxazole derivatives are of significant interest due to their presence in numerous commercial pharmaceuticals.[1] This guide provides a detailed overview of the expected spectroscopic characteristics of 3-Amino-5-ethoxyisoxazole and outlines the standard methodologies for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for 3-Amino-5-ethoxyisoxazole. These predictions are derived from data for analogous compounds, including 3-amino-5-methylisoxazole and other substituted isoxazoles, and are guided by established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2]

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Amino-5-ethoxyisoxazole

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~5.0 - 6.0 | Singlet (broad) | - | NH₂ |

| ~5.4 | Singlet | - | H-4 |

| ~4.3 | Quartet | ~7.1 | O-CH₂-CH₃ |

| ~1.4 | Triplet | ~7.1 | O-CH₂-CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Amino-5-ethoxyisoxazole

| Chemical Shift (δ) ppm | Assignment |

| ~173 | C-5 |

| ~165 | C-3 |

| ~78 | C-4 |

| ~69 | O-CH₂ |

| ~14 | CH₃ |

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[3]

Table 3: Predicted IR Spectroscopic Data for 3-Amino-5-ethoxyisoxazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Broad | N-H stretching (Amine) |

| 2980 - 2850 | Medium | C-H stretching (Aliphatic) |

| ~1620 | Strong | C=N stretching (Isoxazole ring) |

| ~1580 | Medium | N-H bending (Amine) |

| 1450 - 1380 | Medium | C-H bending (Aliphatic) |

| 1250 - 1050 | Strong | C-O stretching (Ether and Isoxazole ring) |

| ~1150 | Medium | N-O stretching (Isoxazole ring)[4] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and structural features.[5] The fragmentation of isoxazoles can be complex, often involving ring cleavage.[6][7]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization) for 3-Amino-5-ethoxyisoxazole

| m/z | Proposed Fragment |

| 128 | [M]⁺ (Molecular Ion) |

| 113 | [M - CH₃]⁺ |

| 100 | [M - C₂H₄]⁺ |

| 84 | [M - C₂H₅O + H]⁺ |

| 56 | [C₃H₂NO]⁺ |

| 43 | [C₂H₃O]⁺ |

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[8]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

Wipe the outside of the NMR tube clean before insertion into the spectrometer.[9]

Data Acquisition:

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used.[10]

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).

-

Longer acquisition times or a higher number of scans are often required due to the low natural abundance of ¹³C.

-

Fourier Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method): [11]

-

Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.[11]

-

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar.[11]

-

Thoroughly mix and grind the sample and KBr together to ensure a homogenous mixture.

-

Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[11]

Data Acquisition:

-

Instrumentation: An FTIR spectrometer.

-

Procedure:

-

Record a background spectrum of the empty sample compartment.[3]

-

Place the KBr pellet in the sample holder.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the absorbance or transmittance spectrum. The typical range is 4000-400 cm⁻¹.[3]

-

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Data Acquisition (Illustrative for ESI and EI):

-

Instrumentation: A mass spectrometer equipped with an appropriate ion source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Electrospray Ionization (ESI):

-

ESI is a "soft" ionization technique suitable for polar molecules, often coupled with liquid chromatography (LC-MS).[12][13]

-

The sample solution is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.[13]

-

The solvent evaporates, leading to the formation of gas-phase ions (typically protonated molecules, [M+H]⁺), which are then analyzed.[12]

-

-

Electron Ionization (EI):

-

EI is a "hard" ionization technique that causes significant fragmentation, useful for structural elucidation of small, volatile molecules.[14][15]

-

The sample is vaporized and introduced into the ion source under vacuum.

-

A beam of high-energy electrons (typically 70 eV) bombards the molecules, causing an electron to be ejected and forming a molecular ion (M⁺).[14]

-

The energetically unstable molecular ions fragment into smaller, characteristic ions.[5]

-

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a novel isoxazole derivative.

Caption: Analytical workflow for the characterization of 3-Amino-5-ethoxyisoxazole.

References

- 1. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]

- 2. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

- 3. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 4. rjpbcs.com [rjpbcs.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. web.mit.edu [web.mit.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. acdlabs.com [acdlabs.com]

- 13. Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained) [pharmacores.com]

- 14. bitesizebio.com [bitesizebio.com]

- 15. pharmafocuseurope.com [pharmafocuseurope.com]

Technical Guide: Solubility Profile of 3-Amino-5-ethoxyisoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 3-Amino-5-ethoxyisoxazole and outlines detailed experimental protocols for its precise determination in common laboratory solvents. Due to the limited availability of direct quantitative solubility data for 3-Amino-5-ethoxyisoxazole in public literature, this document leverages data from structurally similar compounds and established principles of physical chemistry to offer a predictive analysis and a robust framework for experimental validation.

Predicted Solubility of 3-Amino-5-ethoxyisoxazole

Based on its molecular structure, 3-Amino-5-ethoxyisoxazole is a polar molecule. The presence of an amino group (-NH2), an ether linkage (-O-), and the nitrogen and oxygen atoms within the isoxazole ring contribute to its polarity and potential for hydrogen bonding.

Generally, isoxazole and its derivatives exhibit greater solubility in polar solvents.[1] For instance, the closely related compound, 3-Amino-5-methylisoxazole, is known to be soluble in alcohol and ether.[2] Another analog, 3-Amino-5-methylisoxazole, has documented solubility in Dimethyl Sulfoxide (DMSO) at 55 mg/mL. Given the structural similarities, it is anticipated that 3-Amino-5-ethoxyisoxazole will exhibit favorable solubility in polar protic and aprotic solvents.

Anticipated Solubility Trends:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in polar protic solvents like lower-chain alcohols (e.g., methanol, ethanol).

-

Moderate to Low Solubility: Expected in less polar solvents such as ethyl acetate, dichloromethane, and acetone.

-

Low to Insoluble: Expected in nonpolar solvents like hexanes and toluene.

-

Aqueous Solubility: The presence of the amino group suggests that the solubility in aqueous solutions will be pH-dependent. In acidic conditions, the protonation of the amino group to form a salt will likely increase water solubility.

Quantitative structure-property relationship (QSPR) models can also be employed to predict the aqueous solubility of organic compounds based on their chemical structures.[3][4] These computational tools can provide valuable estimates to guide initial experimental design.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Water (pH 5) | 25 | Gravimetric | ||

| Water (pH 7) | 25 | Gravimetric | ||

| Water (pH 9) | 25 | Gravimetric | ||

| Methanol | 25 | Gravimetric | ||

| Ethanol | 25 | Gravimetric | ||

| Isopropanol | 25 | Gravimetric | ||

| Acetone | 25 | Gravimetric | ||

| Ethyl Acetate | 25 | Gravimetric | ||

| Dichloromethane | 25 | Gravimetric | ||

| Dimethyl Sulfoxide | 25 | Gravimetric | ||

| Hexane | 25 | Gravimetric |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of 3-Amino-5-ethoxyisoxazole in various solvents. This protocol is based on the equilibrium solubility method, which is a standard and reliable technique.

Objective: To determine the equilibrium solubility of 3-Amino-5-ethoxyisoxazole in a range of common laboratory solvents at a specified temperature.

Materials:

-

3-Amino-5-ethoxyisoxazole (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Amino-5-ethoxyisoxazole to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution has reached equilibrium. The system should be under constant agitation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of 3-Amino-5-ethoxyisoxazole in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve is necessary for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

References

potential applications of 3-Amino-5-ethoxyisoxazole in medicinal chemistry

An In-depth Technical Guide on the Potential Applications of 3-Amino-5-ethoxyisoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the promising potential of 3-Amino-5-ethoxyisoxazole as a key building block in medicinal chemistry. While direct studies on this specific molecule are limited, this paper extrapolates its potential applications based on the well-established biological activities of structurally related 3-amino-5-alkyl and 3,5-disubstituted isoxazole derivatives. The isoxazole ring is a privileged scaffold in drug discovery, known to impart a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide provides an overview of the probable synthetic routes, potential biological targets, and relevant experimental protocols to facilitate further research and development of novel therapeutics based on the 3-Amino-5-ethoxyisoxazole core.

Synthesis of the 3-Amino-5-alkoxyisoxazole Scaffold

The synthesis of 3-Amino-5-ethoxyisoxazole can be approached through established methods for preparing analogous 3-amino-5-alkylisoxazoles. A reliable and regioselective method involves the reaction of a β-ketonitrile precursor with hydroxylamine. The regioselectivity of the reaction to yield the desired 3-amino isomer over the 5-amino isomer is critically influenced by pH and reaction temperature. Specifically, maintaining a pH between 7 and 8 and a temperature at or below 45°C favors the reaction of hydroxylamine with the nitrile group, leading to the formation of the 3-aminoisoxazole.[3]

A plausible synthetic pathway for 3-Amino-5-ethoxyisoxazole would start from ethyl 3-oxopentanoate, which can be converted to its corresponding β-ketonitrile, 3-oxo-2-pentanenitrile. Subsequent reaction with hydroxylamine under controlled pH and temperature conditions, followed by an acid-mediated cyclization, would yield the target molecule.

Potential Therapeutic Applications

Based on the biological activities of structurally similar isoxazole derivatives, 3-Amino-5-ethoxyisoxazole holds potential as a scaffold for the development of novel therapeutic agents in several key areas:

Anticancer Activity

Numerous isoxazole derivatives have demonstrated significant anticancer properties through various mechanisms of action.[4][5][6] These include the inhibition of crucial cellular targets like tubulin and Heat Shock Protein 90 (HSP90), as well as the modulation of key signaling pathways involved in cancer progression.[3][7]

Derivatives of 3,5-disubstituted isoxazoles, particularly those bearing alkoxyaryl substituents, have shown potent antitubulin activity, leading to mitotic arrest and apoptosis in cancer cells.[8] The 3-amino group of 3-Amino-5-ethoxyisoxazole provides a convenient handle for the introduction of various aryl or heteroaryl moieties, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize anticancer potency.

Furthermore, isoxazole-containing compounds have been identified as inhibitors of key enzymes in cancer-related signaling pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation and carcinogenesis.[9][10]

Anti-inflammatory Activity

The demonstrated ability of isoxazole derivatives to inhibit COX and LOX enzymes suggests their potential as anti-inflammatory agents.[9][10] By derivatizing the 3-amino group of 3-Amino-5-ethoxyisoxazole, it is conceivable to develop selective inhibitors of these enzymes for the treatment of inflammatory disorders.

Quantitative Bioactivity Data of Related Isoxazole Derivatives

While specific IC50 values for 3-Amino-5-ethoxyisoxazole derivatives are not yet available in the public domain, the following table summarizes the bioactivity of structurally related isoxazole compounds, providing a benchmark for future drug discovery efforts.

| Compound Class | Target/Assay | Cell Line | IC50 Value | Reference |

| 3,5-Disubstituted Isoxazole Derivatives | Tubulin Polymerization Inhibition | - | - | [11] |

| Isoxazole-carboxamide Derivatives | Cytotoxicity | Hep3B (Liver Cancer) | ~23 µg/mL | [12] |

| Isoxazole-carboxamide Derivatives | Cytotoxicity | HeLa (Cervical Cancer) | 15.48 µg/mL | [12] |

| 3,5-Disubstituted Isoxazole-Tyrosol Conjugates | Antiproliferative Activity | K562 (Leukemia) | 16-18 µg/mL | [13] |

| 5-(Thiophen-2-yl)-4-(trifluoromethyl)isoxazoles | Anticancer Activity | MCF-7 (Breast Cancer) | 2.63 µM | [1] |

| Isoxazole Derivatives | 5-Lipoxygenase (5-LOX) Inhibition | - | 8.47 µM | [14] |

Key Experimental Protocols

To facilitate the investigation of novel derivatives of 3-Amino-5-ethoxyisoxazole, detailed methodologies for key biological assays are provided below.

General Synthesis of 3-Amino-5-alkoxyisoxazoles

This protocol is adapted from the synthesis of 3-amino-5-alkylisoxazoles and would require optimization for the ethoxy derivative.

Step 1: Synthesis of the β-Ketonitrile Intermediate The appropriate β-ketoester (e.g., ethyl 3-oxopentanoate) is reacted with a suitable nitrile source, such as cyanoacetic acid, in the presence of a dehydrating agent and a base to yield the corresponding β-ketonitrile.

Step 2: Cyclization to form the 3-Aminoisoxazole Ring The β-ketonitrile is dissolved in a suitable solvent (e.g., ethanol). Hydroxylamine hydrochloride is added, and the pH of the reaction mixture is carefully adjusted to between 7 and 8 using a base (e.g., sodium hydroxide). The reaction is maintained at a controlled temperature (e.g., ≤ 45°C) and monitored by thin-layer chromatography (TLC) until completion. An acidic workup is then performed to facilitate the cyclization and isolation of the 3-Amino-5-ethoxyisoxazole product.[3]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000–10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) for a specified duration (e.g., 48 or 72 hours). A vehicle control (DMSO) is included.

-

MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.[15]

Signaling Pathways and Experimental Workflows

The potential mechanisms of action for anticancer derivatives of 3-Amino-5-ethoxyisoxazole can be visualized through signaling pathway and experimental workflow diagrams.

References

- 1. researchgate.net [researchgate.net]

- 2. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. espublisher.com [espublisher.com]

- 9. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design of novel isoxazole derivatives as tubulin inhibitors using computer-aided techniques: QSAR modeling, in silico ADMETox, molecular docking, molecular dynamics, biological efficacy, and retrosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Profile of 3-Amino-5-ethoxyisoxazole: A Scarcity of Scientific Literature

A comprehensive review of available scientific and patent literature reveals a significant lack of detailed information regarding the discovery, history, and specific applications of 3-Amino-5-ethoxyisoxazole (CAS Number: 32326-26-4). While this chemical entity is listed in several commercial supplier catalogs, indicating its synthesis and availability for research purposes, it has not been the subject of extensive published studies. As a result, a detailed technical guide on its core discovery, experimental protocols, and biological pathways, as initially requested, cannot be compiled from the public domain.

The scarcity of data for 3-Amino-5-ethoxyisoxazole is in stark contrast to its close structural analog, 3-Amino-5-methylisoxazole . This related compound is a well-documented and pivotal intermediate in medicinal chemistry, most notably in the synthesis of sulfonamide antibiotics. The extensive body of research on the methyl analog highlights the significant role that the 5-position substituent on the isoxazole ring plays in the scientific interest and utility of these molecules.

A Pivot to a Well-Documented Analog: 3-Amino-5-methylisoxazole

Given the absence of in-depth information on the ethoxy variant, this guide will instead focus on the discovery and history of the extensively studied 3-Amino-5-methylisoxazole . This pivot allows for a comprehensive exploration of a closely related molecule that aligns with the spirit of the original inquiry and provides valuable insights for researchers, scientists, and drug development professionals interested in this chemical class.

Discovery and Historical Context of 3-Amino-5-methylisoxazole

The emergence of 3-Amino-5-methylisoxazole is intrinsically linked to the development of sulfonamide drugs, a class of synthetic antimicrobial agents that were among the first effective treatments for bacterial infections. While the precise first synthesis is not definitively documented in a singular "discovery" paper, its importance grew with the need for versatile building blocks for novel pharmaceuticals.

Early synthetic routes were often plagued by low yields and the formation of isomeric impurities. A significant advancement in the reliable and regioselective synthesis of 3-amino-5-alkylisoxazoles was a key development. One notable method involves the reaction of β-keto nitriles with hydroxylamine. The control of pH and temperature is crucial in directing the regioselectivity of the cyclization, allowing for the preferential formation of the desired 3-amino isomer.

Synthetic Pathways and Experimental Protocols

The synthesis of 3-amino-5-alkylisoxazoles, including the methyl variant, has been a subject of methodological refinement over the years. Below are generalized experimental approaches derived from the literature.

General Synthesis of 3-Amino-5-alkylisoxazoles

A common and reliable method for the synthesis of 3-amino-5-alkylisoxazoles involves the reaction of a β-keto nitrile with hydroxylamine, followed by an acid-mediated cyclization. The regioselectivity is highly dependent on the reaction conditions.

Experimental Workflow: Regioselective Synthesis of 3-Amino-5-Alkylisoxazoles

Caption: General workflow for the regioselective synthesis of 3-amino-5-alkylisoxazoles.

Protocol:

-

Reaction Setup: A solution of the appropriate β-keto nitrile is prepared in a suitable solvent.

-

Addition of Hydroxylamine: Hydroxylamine hydrochloride is added to the reaction mixture. The pH is carefully adjusted to a range of 7-8 using a base.

-

Temperature Control: The reaction temperature is maintained at or below 45°C to favor the attack of hydroxylamine on the nitrile functionality.

-

Cyclization: After the initial reaction, an acid is added to facilitate the cyclization to the isoxazole ring.

-

Workup and Purification: The reaction mixture is worked up through extraction and purified using techniques such as crystallization or column chromatography to isolate the 3-amino-5-alkylisoxazole.

Biological Significance and Mechanism of Action

The primary biological significance of 3-Amino-5-methylisoxazole lies in its role as a precursor to sulfamethoxazole, a widely used sulfonamide antibiotic. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria. Folic acid is a vital nutrient for the synthesis of nucleic acids and amino acids. By blocking folic acid synthesis, sulfonamides inhibit bacterial growth and replication.

Signaling Pathway: Mechanism of Action of Sulfonamides

Caption: Simplified pathway showing the competitive inhibition of DHPS by sulfonamides.

Quantitative Data

Due to the lack of specific studies on 3-Amino-5-ethoxyisoxazole, quantitative data regarding its biological activity (e.g., IC50, MIC values) are not available. For 3-Amino-5-methylisoxazole, its significance is primarily as a synthetic intermediate, and thus, biological activity data for the intermediate itself is not the focus of most studies. The biological data is extensively available for the final drug products derived from it, such as sulfamethoxazole.

| Property | 3-Amino-5-ethoxyisoxazole | 3-Amino-5-methylisoxazole |

| CAS Number | 32326-26-4 | 1072-67-9 |

| Molecular Formula | C5H8N2O2 | C4H6N2O |

| Molecular Weight | 128.13 g/mol | 98.10 g/mol |

| Published Research | Very Limited | Extensive |

| Primary Application | Research Chemical | Intermediate for Sulfonamides |

Conclusion

While 3-Amino-5-ethoxyisoxazole remains a molecule with an unwritten history in the scientific literature, the extensive research on its close analog, 3-Amino-5-methylisoxazole, provides a valuable framework for understanding the chemistry and potential applications of 3-amino-5-substituted isoxazoles. The well-established synthetic routes and the clear biological rationale for the use of the methyl analog in drug discovery underscore the importance of this class of heterocyclic compounds. Further research into the properties and potential applications of the ethoxy variant could reveal unique characteristics and new opportunities in medicinal chemistry and materials science. For now, it remains an open area for discovery.

Theoretical Exploration of 3-Amino-5-ethoxyisoxazole: A Guide to its Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to study the molecular structure and electronic properties of 3-Amino-5-ethoxyisoxazole. While direct experimental data for this specific molecule is not extensively available in public literature, this document leverages findings from closely related analogs, such as 3-aminoisoxazole and 3-amino-5-methylisoxazole, to project the anticipated structural characteristics and to outline robust computational and experimental protocols for its detailed investigation.

Predicted Molecular Structure and Electronic Properties

The molecular structure of 3-Amino-5-ethoxyisoxazole is characterized by a five-membered isoxazole ring, substituted with an amino group at the 3-position and an ethoxy group at the 5-position. Theoretical studies, primarily employing quantum chemical calculations, are essential to elucidate the precise geometric and electronic features of this molecule.

Molecular Geometry

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are pivotal in determining the optimized molecular geometry. These calculations predict key structural parameters including bond lengths, bond angles, and dihedral angles. Based on studies of analogous compounds like 3-aminoisoxazole, the geometry of the isoxazole ring is expected to be nearly planar.[1] The amino group's orientation relative to the ring is a critical factor influencing the molecule's electronic properties.

A hypothetical computational workflow for determining these properties is outlined below.

Caption: A typical workflow for the theoretical study of a molecule.

The anticipated bond lengths and angles for 3-Amino-5-ethoxyisoxazole, extrapolated from data on similar molecules, are presented in Table 1.[1][2]

Table 1: Predicted Molecular Geometry of 3-Amino-5-ethoxyisoxazole

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| N1-O2 | 1.42 |

| O2-C3 | 1.35 |

| C3-C4 | 1.41 |

| C4-C5 | 1.36 |

| C5-N1 | 1.31 |

| C3-N(amino) | 1.36 |

| C5-O(ethoxy) | 1.34 |

| O(ethoxy)-C(ethyl) | 1.43 |

| C(ethyl)-C(methyl) | 1.52 |

| **Bond Angles (°) ** | |

| C5-N1-O2 | 108 |

| N1-O2-C3 | 110 |

| O2-C3-C4 | 112 |

| C3-C4-C5 | 105 |

| C4-C5-N1 | 105 |

| N(amino)-C3-C4 | 128 |

| O(ethoxy)-C5-C4 | 129 |

Electronic Properties

The electronic landscape of 3-Amino-5-ethoxyisoxazole is crucial for understanding its reactivity and potential interactions in biological systems. Key electronic properties that are typically investigated include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The MEP map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites.

Table 2: Predicted Electronic Properties of 3-Amino-5-ethoxyisoxazole

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | ~3.5 D | Polarity and intermolecular interactions |

Experimental and Computational Protocols

A thorough investigation of 3-Amino-5-ethoxyisoxazole necessitates a combined experimental and computational approach.

Computational Methodology

A robust computational protocol for studying the molecular structure of 3-Amino-5-ethoxyisoxazole would involve the following steps:

-

Geometry Optimization: The initial molecular structure is optimized using a suitable level of theory and basis set, for instance, the B3LYP functional with the 6-311++G(d,p) basis set, within the framework of Density Functional Theory (DFT).[3][4]

-

Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[3]

-

Spectroscopic Simulations: The calculated vibrational frequencies can be used to simulate the infrared (IR) and Raman spectra. Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[3] Ultraviolet-Visible (UV-Vis) absorption spectra can be predicted using Time-Dependent DFT (TD-DFT).[5]

-

Electronic Property Calculations: The optimized geometry is used to compute electronic properties such as HOMO-LUMO energies, the MEP surface, and Mulliken atomic charges.[4]

Experimental Protocols

Experimental validation of the theoretical findings is crucial. Key experimental techniques would include:

-

X-ray Crystallography: If a suitable single crystal can be grown, X-ray diffraction provides the most accurate and definitive determination of the molecular geometry in the solid state.[2]

-

Spectroscopic Techniques:

-

FT-IR and FT-Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule, which can be compared with the simulated spectra.

-

NMR Spectroscopy (¹H and ¹³C): NMR provides detailed information about the chemical environment of the hydrogen and carbon atoms, which can be correlated with the calculated chemical shifts.[5]

-

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule and can be compared with TD-DFT calculations.[5]

-

Microwave Spectroscopy: For gas-phase studies, high-resolution microwave spectroscopy can yield very precise rotational constants, from which an accurate molecular structure can be derived.[1]

-

Molecular Visualization

The three-dimensional structure of 3-Amino-5-ethoxyisoxazole is best represented through molecular modeling.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent | MW Journal of Science [mwjscience.com]

- 5. dergipark.org.tr [dergipark.org.tr]

Technical Guide on the Safety and Handling of 3-Amino-5-ethoxyisoxazole and Structurally Related Compounds

Hazard Identification and Classification

Based on analogous compounds, 3-Amino-5-ethoxyisoxazole should be handled as a hazardous substance. The primary hazards are likely to include skin, eye, and respiratory irritation, and it may be harmful if swallowed.[1][2][3]

GHS Hazard Classification (Composite)

The following table summarizes the GHS classifications reported for structurally similar compounds. It is prudent to assume 3-Amino-5-ethoxyisoxazole may exhibit similar hazardous properties.

| Hazard Class | Category | GHS Code | Hazard Statement | Source Compound(s) |

| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed | 3-Amino-5-methylisoxazole[1], 3-Amino-5-tert-butylisoxazole[3], 3-Amino-5-methylthio-1H-1,2,4-triazole[4] |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation | 3-Amino-5-methylisoxazole[1], 4-Amino-3,5-dimethylisoxazole[2], 3-Amino-5-tert-butylisoxazole[3] |

| Serious Eye Damage/Eye Irritation | 2A / 2 | H319 | Causes serious eye irritation | 3-Amino-5-methylisoxazole[1], 4-Amino-3,5-dimethylisoxazole[2], 3-Amino-5-tert-butylisoxazole[3] |

| Specific Target Organ Toxicity — Single Exposure (Respiratory) | 3 | H335 | May cause respiratory irritation | 3-Amino-5-methylisoxazole[1], 4-Amino-3,5-dimethylisoxazole[2], 3-Amino-5-tert-butylisoxazole[3] |

| Combustible Dust | - | - | May form combustible dust concentrations in air | 3-Amino-5-methylthio-1H-1,2,4-triazole[4] |

GHS Label Elements

-

Pictogram:

-

GHS07 (Exclamation Mark)

-

-

Precautionary Statements: A comprehensive list is provided in the handling protocols section.

Physical and Chemical Properties

Quantitative data for 3-Amino-5-ethoxyisoxazole is not available. The table below presents data for a related compound to provide a general reference.

| Property | Value | Source Compound |

| Physical State | Powder / Solid | 3-Amino-5-methylthio-1H-1,2,4-triazole[4] |

| Appearance | Beige | 3-Amino-5-methylthio-1H-1,2,4-triazole[4] |

| Odor | Odorless | 3-Amino-5-methylthio-1H-1,2,4-triazole[4] |

| Melting Point | 130 - 133 °C / 266 - 271.4 °F | 3-Amino-5-methylthio-1H-1,2,4-triazole[4] |

| Molecular Weight | 112.13 g/mol | 4-Amino-3,5-dimethylisoxazole[2] |

| Stability | Stable under normal, recommended conditions[2][4][5] | General |

Experimental Protocols: Safe Handling and Storage

Adherence to strict laboratory protocols is essential when handling isoxazole derivatives.

General Handling Precautions

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[2][6] Provide appropriate exhaust ventilation where dust is formed.[2]

-

Personal Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[1][2] Do not breathe dust, fumes, or vapors.[2][4]

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands and any exposed skin thoroughly after handling.[2] Contaminated work clothing should be laundered separately before reuse.[1]

Personal Protective Equipment (PPE)

A conservative approach to PPE is mandatory.[6] The following table outlines the recommended PPE for handling 3-Amino-5-ethoxyisoxazole.

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles and/or a face shield conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[4][5] | Protects against splashes and dust that can cause serious eye irritation.[6] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves prior to use.[2] | Prevents skin contact which can lead to irritation.[6] |

| Body Protection | A flame-resistant laboratory coat, fully buttoned, and long pants.[6] | Protects skin from accidental spills and splashes.[6] |

| Respiratory Protection | Required when dusts are generated. Use a NIOSH-approved respirator if ventilation is inadequate.[3] | Minimizes the inhalation of dust which can cause respiratory tract irritation.[6] |

Storage Conditions

-

Store in a tightly closed, suitable, and labeled container.[1][2]

-

Keep in a dry, cool, and well-ventilated place.[7] Some related compounds recommend freezer storage.[5]

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4][5]

Emergency and Disposal Procedures

First Aid Measures

| Exposure Route | Protocol |

| If Inhaled | Remove the person to fresh air and keep them comfortable for breathing.[1][2] If not breathing, give artificial respiration. Seek medical attention.[4] |

| If on Skin | Immediately wash with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[8] If skin irritation occurs, get medical advice/attention.[8] |

| If in Eyes | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding eyelids apart.[1][2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8] |

| If Swallowed | Rinse mouth with water.[2] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2] Call a POISON CENTER or doctor if you feel unwell.[1][4] |

Spill and Release Measures

-

Minor Spills: Use dry clean-up procedures and avoid generating dust.[1] Sweep up the material and place it in a suitable, closed container for disposal.[2][4]

-

Major Spills: Evacuate personnel to a safe area.[2] Alert emergency services.[1] Wear appropriate PPE, including respiratory protection.[1] Prevent the spillage from entering drains or water courses.[1]

-

Cleanup: After material has been collected, wash the area down with large amounts of water.[1]

Disposal Considerations

-

Dispose of this chemical and its container as hazardous waste.

-

Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[1] Do not let the product enter drains.[2]

Visual Workflow for Safe Handling

The following diagram illustrates a standard workflow for handling a powdered chemical substance like 3-Amino-5-ethoxyisoxazole in a research environment.

Caption: Standard laboratory workflow for handling hazardous chemical powders.

References

A Comprehensive Technical Review of 3-Amino-5-ethoxyisoxazole and Its Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 3-Amino-5-ethoxyisoxazole and its structurally related analogs. The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. This review consolidates current knowledge on the synthesis, biological activities, and potential mechanisms of action of this class of compounds, with a focus on their potential as antimicrobial and anticancer agents. All quantitative data has been summarized into structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, relevant signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the underlying scientific principles.

Synthesis of 3-Aminoisoxazole Derivatives

The synthesis of 3-aminoisoxazole derivatives is a well-established area of organic chemistry, with several reliable methods reported in the literature. A common and versatile approach involves the reaction of β-ketonitriles with hydroxylamine. The regioselectivity of this reaction, yielding either 3-aminoisoxazoles or 5-aminoisoxazoles, can be controlled by carefully adjusting the reaction pH and temperature.[1] Specifically, the formation of 3-aminoisoxazoles is favored at a pH between 7 and 8 and at temperatures at or below 45°C, where hydroxylamine preferentially reacts with the nitrile functional group.[1]

Several patents also describe detailed procedures for the synthesis of 3-amino-5-alkylisoxazoles. For instance, one method starts from an aldehyde, which is reacted with acetonitrile in the presence of a metal alkali to form a hydroxyl nitrile intermediate. This intermediate then undergoes a cyclization reaction with hydroxylamine in the presence of a Lewis acid to yield the final 3-amino-5-alkylisoxazole product. Another patented method involves the reaction of acetyl acetonitrile with p-toluenesulfonyl hydrazide to form a hydrazone, which then undergoes a ring-closure reaction with hydroxylamine hydrochloride under alkaline conditions.[2]

While a specific, detailed synthesis protocol for 3-Amino-5-ethoxyisoxazole was not found in the reviewed literature, its synthesis can be extrapolated from the general methods described for its alkyl analogs. The synthesis would likely start from a β-keto-nitrile precursor bearing an ethoxy group at the appropriate position.

General Experimental Protocol for the Synthesis of 3-Amino-5-alkylisoxazoles[1]

This protocol is a generalized procedure based on the regioselective synthesis of 3-amino-5-alkylisoxazoles.

Materials:

-

β-ketonitrile

-

Hydroxylamine hydrochloride

-

Sodium bicarbonate

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the β-ketonitrile in a suitable solvent (e.g., ethanol).

-

Prepare an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium bicarbonate) to adjust the pH to 7-8.

-

Add the hydroxylamine solution to the β-ketonitrile solution.

-

Maintain the reaction temperature at or below 45°C and stir for the appropriate time (monitoring by TLC).

-

Upon completion, acidify the reaction mixture with HCl.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Biological Activities of 3-Aminoisoxazole Analogs

Analogs of 3-Amino-5-ethoxyisoxazole have demonstrated a wide range of biological activities, with antimicrobial and anticancer properties being the most prominently reported.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial potential of isoxazole derivatives against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

Table 1: Antimicrobial Activity of 3-Aminoisoxazole Analogs

| Compound/Analog | Test Organism | MIC (µg/mL) | Reference |

| Isoxazole Derivative 1 | Staphylococcus aureus | 12.5 | Fictional Data |

| Isoxazole Derivative 2 | Escherichia coli | 25 | Fictional Data |

| Isoxazole Derivative 3 | Candida albicans | 6.25 | Fictional Data |

Note: The data in this table is illustrative and based on typical values found in the literature for isoxazole derivatives. Specific values for 3-Amino-5-ethoxyisoxazole are not currently available.

Anticancer Activity

The anticancer potential of 3-aminoisoxazole analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.

Table 2: Anticancer Activity of 3-Aminoisoxazole Analogs

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| 3,4-diaryl-5-aminoisoxazole | Various human cancer cell lines | low micromolar | [3] |

| Isoxazole-amide analog 2d | HeLa | 15.48 | [4] |

| Isoxazole-amide analog 2e | Hep3B | ~23 | [4] |

| Isoxazole-amide analog 2a | MCF-7 | 39.80 | [4] |

Experimental Protocols for Biological Assays

Antimicrobial Susceptibility Testing: Broth Microdilution Method[5]

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

Test compound (dissolved in a suitable solvent like DMSO)

-

Bacterial or fungal culture

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound.

-

Dispense 100 µL of broth into each well of a 96-well plate.

-

Add 100 µL of the compound stock solution to the first well and perform serial two-fold dilutions across the plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Cell Viability Assay: MTT Assay[6][7][8]

This protocol is used to determine the cytotoxic effects of a compound on cancer cells.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Signaling Pathways and Mechanism of Action

While the precise molecular targets of 3-Amino-5-ethoxyisoxazole are yet to be elucidated, studies on related isoxazole derivatives have implicated several key signaling pathways in their biological effects, particularly in the context of cancer.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[5][6][7][8][] Dysregulation of this pathway is a hallmark of many cancers. Some isoxazole derivatives have been shown to exert their anticancer effects by modulating components of this pathway.

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by isoxazole derivatives.

Akt/GSK-3β/β-catenin Pathway

The Akt/Glycogen Synthase Kinase 3β (GSK-3β)/β-catenin signaling pathway is another critical regulator of cell proliferation and survival.[10][11][12][13][14] Akt can phosphorylate and inactivate GSK-3β. In its active state, GSK-3β phosphorylates β-catenin, marking it for degradation. Inhibition of GSK-3β leads to the accumulation of β-catenin, which can then translocate to the nucleus and activate transcription of genes involved in cell proliferation. Some isoxazole derivatives may interfere with this pathway, leading to their observed anticancer effects.

Caption: Akt/GSK-3β/β-catenin signaling and its potential modulation by isoxazoles.

Conclusion and Future Directions

The 3-aminoisoxazole scaffold represents a valuable starting point for the development of novel therapeutic agents. While a significant body of research exists on the synthesis and biological evaluation of various analogs, particularly those with antimicrobial and anticancer activities, there is a notable lack of specific data on 3-Amino-5-ethoxyisoxazole. Future research should focus on the synthesis and comprehensive biological characterization of this specific compound to determine if the ethoxy substitution confers any advantageous properties. Furthermore, detailed mechanistic studies are required to identify the precise molecular targets and signaling pathways modulated by these compounds. The elucidation of structure-activity relationships will be crucial in guiding the design of more potent and selective 3-aminoisoxazole-based drugs. The experimental protocols and pathway diagrams provided in this review serve as a foundational resource for researchers embarking on such investigations.

References

- 1. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]

- 2. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. assaygenie.com [assaygenie.com]

- 10. GSK3β Regulates a Novel β‐Catenin Degradation Pathway via the GID Complex in Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AKT/GSK-3β/β-catenin signaling pathway participates in erythropoietin-promoted glioma proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation of the AKT/GSK-3β/β-catenin pathway via photobiomodulation therapy promotes neural stem cell proliferation in neonatal rat models of hypoxic-ischemic brain damage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. THE AKT/PKB AND GSK-3β SIGNALING PATHWAY REGULATES CELL MIGRATION THROUGH THE NFAT1 TRANSCRIPTION FACTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of Akt/GSK-3beta/beta-catenin signaling pathway is involved in survival of neurons after traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of 3-Amino-5-ethoxyisoxazole from ethyl 3-amino-5-oxo-2,5-dihydroisoxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed protocol for a proposed two-step synthesis of 3-Amino-5-ethoxyisoxazole, a potentially valuable building block in medicinal chemistry, starting from ethyl 3-amino-5-oxo-2,5-dihydroisoxazole-4-carboxylate. This method involves an initial hydrolysis and decarboxylation step to form an intermediate, followed by O-ethylation.

Introduction

Isoxazole derivatives are significant scaffolds in drug discovery, exhibiting a wide range of biological activities. The title compound, 3-Amino-5-ethoxyisoxazole, possesses functionalities that make it an attractive starting material for the synthesis of more complex molecules. This application note provides a plausible and detailed synthetic route, based on established chemical principles, to access this compound.

Proposed Synthetic Pathway

The synthesis is proposed to proceed in two key steps:

-

Step 1: Hydrolysis and Decarboxylation of ethyl 3-amino-5-oxo-2,5-dihydroisoxazole-4-carboxylate to yield the intermediate, 3-amino-5-hydroxyisoxazole.

-

Step 2: O-Ethylation of 3-amino-5-hydroxyisoxazole to afford the final product, 3-Amino-5-ethoxyisoxazole.

Caption: Proposed two-step synthesis of 3-Amino-5-ethoxyisoxazole.

Experimental Protocols

Step 1: Synthesis of 3-Amino-5-hydroxyisoxazole (Intermediate)

This procedure describes the hydrolysis of the ethyl ester and subsequent decarboxylation.

Materials:

-

Ethyl 3-amino-5-oxo-2,5-dihydroisoxazole-4-carboxylate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Ethanol

-

Water (deionized)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

pH paper or pH meter

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve ethyl 3-amino-5-oxo-2,5-dihydroisoxazole-4-carboxylate in a 1:1 mixture of ethanol and water.

-

Add 2.2 equivalents of sodium hydroxide pellets to the solution.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.